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Compound of Interest

Compound Name:
4-Amino-3,5-dimethoxybenzoic

acid

Cat. No.: B044546 Get Quote

Disclaimer: The following spectroscopic data for 4-Amino-3,5-dimethoxybenzoic acid is

predicted based on the analysis of structurally similar compounds. Direct experimental data for

this specific molecule is not readily available in the public domain. This guide is intended for

research and informational purposes.

Introduction
4-Amino-3,5-dimethoxybenzoic acid is an aromatic organic compound with potential

applications in medicinal chemistry and materials science. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, characterization, and the

elucidation of its role in various chemical and biological processes. This technical guide

provides a comprehensive overview of the predicted spectroscopic data for 4-Amino-3,5-
dimethoxybenzoic acid, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance

(NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for

acquiring such data are also presented.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-3,5-
dimethoxybenzoic acid. These predictions are derived from the known spectral properties of

analogous compounds, including 3,5-dimethoxybenzoic acid, 4-amino-3-methoxybenzoic acid,

and other aminobenzoic acid derivatives.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3,5-dimethoxybenzoic acid is expected to exhibit characteristic

absorption bands corresponding to its principal functional groups.

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

3450 - 3350 Strong, Sharp (two bands) N-H stretching (primary amine)

3300 - 2500 Broad
O-H stretching (carboxylic

acid)

~2950 Medium C-H stretching (aromatic)

~2840 Medium
C-H stretching (methoxy

groups)

1710 - 1680 Strong
C=O stretching (carboxylic

acid)

1620 - 1580 Medium to Strong
N-H bending and C=C

stretching (aromatic ring)

1250 - 1200 Strong
Asymmetric C-O-C stretching

(aryl ether)

1150 - 1000 Strong
Symmetric C-O-C stretching

(aryl ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Broad Singlet 1H -COOH

~7.0 Singlet 2H Aromatic H-2, H-6

~5.5 Broad Singlet 2H -NH₂

~3.8 Singlet 6H -OCH₃

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~168 C=O (Carboxylic Acid)

~150 C-3, C-5 (Aromatic, attached to -OCH₃)

~138 C-4 (Aromatic, attached to -NH₂)

~125 C-1 (Aromatic, attached to -COOH)

~105 C-2, C-6 (Aromatic)

~56 -OCH₃

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-Amino-3,5-dimethoxybenzoic acid is

expected to show a molecular ion peak and characteristic fragment ions resulting from the loss

of functional groups.
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m/z (Mass-to-Charge Ratio) Proposed Fragment

197 [M]⁺ (Molecular Ion)

180 [M - NH₃]⁺

179 [M - H₂O]⁺

152 [M - COOH]⁺

137 [M - COOH - CH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.

Transfer the fine powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet (or apply the solid sample directly to the ATR crystal) in the sample

holder of the FT-IR spectrometer.

Acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:
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The acquired sample spectrum is automatically ratioed against the background spectrum

to yield the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Ensure the solution is homogeneous. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation

delay).

Acquire the proton-decoupled ¹³C spectrum.

Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm) or the

residual solvent peak.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization:

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion

source, causing the molecules to ionize and fragment.

Mass Analysis:

The resulting positively charged ions are accelerated into a mass analyzer (e.g.,

quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Analysis:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule.

Visualizations
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Caption: Workflow for the spectroscopic analysis of 4-Amino-3,5-dimethoxybenzoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3,5-dimethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044546#4-amino-3-5-dimethoxybenzoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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